SPK-601
Overview
Description
SPK-601, also known as LMV-601, is a compound that acts as an inhibitor of phosphatidylcholine-specific phospholipase C. This enzyme plays a crucial role in various cellular processes, including signal transduction and membrane dynamics. This compound has shown potential in inhibiting cell growth and replication of certain viruses, making it a valuable compound for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPK-601 involves multiple steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity for research applications .
Chemical Reactions Analysis
Types of Reactions
SPK-601 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified versions of this compound .
Scientific Research Applications
SPK-601 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell growth and viral replication, particularly in human papillomavirus (HPV) studies.
Medicine: Potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of new antimicrobial agents and enzyme inhibitors .
Mechanism of Action
SPK-601 exerts its effects by inhibiting phosphatidylcholine-specific phospholipase C. This inhibition disrupts the enzyme’s role in signal transduction and membrane dynamics, leading to reduced cell growth and viral replication. The compound specifically targets the enzyme’s active site, preventing it from catalyzing the hydrolysis of phosphatidylcholine .
Comparison with Similar Compounds
Similar Compounds
U73122: Another phospholipase C inhibitor with similar applications in research.
Edelfosine: A compound that targets phospholipase C and has been studied for its anticancer properties.
D609: An inhibitor of phosphatidylcholine-specific phospholipase C with antimicrobial and anticancer potential
Uniqueness of SPK-601
This compound stands out due to its high specificity for phosphatidylcholine-specific phospholipase C and its potent inhibitory effects on cell growth and viral replication. Its unique structure allows for targeted inhibition, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
potassium;[(1R,2R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7-,8-,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UATZLORTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3OC(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473281-59-3, 1096687-52-3 | |
Record name | D609, c-exo-o-exo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473281593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LMV-601 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096687523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D609, C-EXO-O-EXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORL3IIA7RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LMV-601 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6IDM1E83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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